1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
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Overview
Description
1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidinone ring, a phenyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves the following steps:
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Formation of the Pyrrolidinone Ring: : The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as an amino acid derivative or a keto acid. This step often requires the use of a dehydrating agent and a catalyst to facilitate the cyclization reaction.
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Introduction of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the pyrrolidinone ring in the presence of a Lewis acid catalyst, such as aluminum chloride.
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Attachment of the Tolyl Group: : The tolyl group can be attached to the urea moiety through a nucleophilic substitution reaction. This involves the reaction of a tolyl isocyanate with the pyrrolidinone derivative, resulting in the formation of the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrrolidinone ring to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base, thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(p-tolyl)urea: Similar structure with a para-tolyl group instead of a meta-tolyl group.
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(o-tolyl)urea: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(phenyl)urea: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is unique due to the presence of the meta-tolyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-6-5-7-16(10-14)21-19(24)20-12-15-11-18(23)22(13-15)17-8-3-2-4-9-17/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGJDXGUUIAPHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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